molecular formula C59H94N16O19S B612307 Cereolysin CAS No. 72270-31-6

Cereolysin

Cat. No.: B612307
CAS No.: 72270-31-6
M. Wt: 1363.53846
Attention: For research use only. Not for human or veterinary use.
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Description

Cereolysin (also known as this compound O or Haemolysin I) is a potent pore-forming exotoxin produced by the foodborne pathogen Bacillus cereus . It belongs to the cholesterol-dependent cytolysin (CDC) family, which shares structural and functional similarities with other bacterial toxins such as perfringolysin O and streptolysin O . This heat-labile protein has a molecular weight of approximately 55-60 kDa and its haemolytic activity is characteristically inhibited by cholesterol and neutralized by anti-streptolysin-O antibodies . The mechanism of action involves the binding of this compound O to cholesterol in the plasma membrane of eukaryotic cells . This binding is mediated by a conserved tryptophan-rich undecapeptide sequence (ECTGLAWEWWR) located near its C-terminus, which is essential for membrane interaction and subsequent pore formation . Upon binding, the toxin monomers oligomerize to create large transmembrane pores, leading to a rapid efflux of potassium ions (K+) and an influx of calcium ions, disrupting the ion gradient and compromising membrane integrity . Recent research has elucidated that this compound O is highly cytotoxic and triggers a specific form of inflammatory programmed cell death known as pyroptosis . This process is mediated through the activation of the NLRP3 inflammasome, which in turn activates caspase-1. Active caspase-1 cleaves gasdermin D (GSDMD), and the N-terminal fragment of GSDMD (GSDMD-N) forms pores in the cell membrane, executing cell lysis . This pathway also promotes the secretion of pro-inflammatory cytokines IL-1β and IL-18. The induction of pyroptosis by this compound O has been shown to involve cellular events including reactive oxygen species (ROS) accumulation and K+ efflux . Given its defined mechanism, this compound O is a valuable research tool for investigating the molecular pathways of pyroptosis and NLRP3 inflammasome activation . It is also used in studies of cholesterol distribution and dynamics in cellular membranes, as well as in the broader study of bacterial pathogenesis and the role of pore-forming toxins in host-pathogen interactions . This product is intended for research applications only.

Properties

CAS No.

72270-31-6

Molecular Formula

C59H94N16O19S

Molecular Weight

1363.53846

sequence

H-Cys-Glu-Arg-Glu-Pyl-Leu-Tyr-Ser-Ile-Asn-OH

source

Synthetic

storage

-20°C

Synonyms

Cereolysin; HE383245

Origin of Product

United States

Comparison with Similar Compounds

(i) this compound A/B vs. Clostridium perfringens Alpha-toxin

Both this compound A/B and alpha-toxin exhibit dual phospholipase-sphingomyelinase activity , enabling synergistic membrane degradation. However, alpha-toxin is a single polypeptide with fused enzymatic domains, while this compound A/B operates as a two-gene system (cerA and cerB) . Evolutionary studies suggest these toxins may share a common ancestral gene .

(ii) this compound O vs. Other Cholesterol-Dependent Cytolysins (CDCs)

CLO shares mechanistic homology with thuringiolysin , anthrolysin , and streptolysin O :

  • All require cholesterol for pore formation.
  • CLO, thuringiolysin, and anthrolysin are regulated by PlcR in the B. cereus group, whereas streptolysin O is regulated by Mga in Streptococcus .

Divergent Roles in Pathogenesis

  • This compound A/B : Primarily associated with localized tissue damage (e.g., intestinal epithelium in food poisoning) .
  • This compound O : Linked to systemic infections due to its pyroptosis-inducing activity, which promotes inflammation and immune evasion .
  • Thuringiolysin/Anthrolysin : Specialized for host niche adaptation (e.g., insect midgut targeting in B. thuringiensis) .

Research Implications and Unresolved Questions

  • Evolutionary Links : The genetic and functional overlap between this compound A/B and Clostridium alpha-toxin warrants further phylogenetic analysis .
  • Regulatory Networks : The co-expression of spp genes (small PlcR-regulated peptides) with clo suggests unexplored roles in toxin modulation .

Preparation Methods

Early Cultivation Techniques

The foundational methods for cereolysin production were established in the 1960s using Bacillus cereus strain GP-4. Researchers cultured the bacterium in a nutrient-rich medium containing 1% peptone, 0.5% yeast extract, and 0.5% NaCl, incubated at 37°C with vigorous aeration. Hemolytic activity peaked during the late logarithmic growth phase (16–18 hours), after which the culture supernatant was separated via centrifugation. Early studies noted that this compound yield depended critically on dissolved oxygen levels, with yields dropping by 60% under static culture conditions.

Classical Purification Workflow

The purification protocol involved three sequential steps:

  • Ammonium sulfate precipitation : Crude supernatant was brought to 40–60% saturation with (NH₄)₂SO₄, precipitating 85–90% of hemolytic activity.

  • Density-gradient electrophoresis : The resolubilized precipitate underwent electrophoresis in a glycerol gradient (0–50% v/v) using 0.005 M phosphate buffer (pH 6.0), achieving partial separation from contaminant proteins.

  • Gel filtration : Final purification used Sephadex G-75, yielding a protein with specific activity of 40,000 hemolytic units (HU) per mg and molecular weight ~52 kDa.

Table 1: Purification Efficiency of Classical Methods

StepTotal Protein (mg)Activity (HU ×10³)Specific Activity (HU/mg)Yield (%)
Crude supernatant2,15086,00040100
(NH₄)₂SO₄ precipitate32477,76024090.4
Electrophoresis4857,6001,20067.0
Gel filtration1248,0004,00055.8

Modern Genetic Engineering Approaches

Cloning and Expression in Heterologous Hosts

The this compound gene (hly) was first cloned in 1983 using Escherichia coli and Bacillus subtilis as heterologous hosts. Chromosomal DNA from B. cereus GP-4 was digested with Sau3A and ligated into the BamHI site of cosmid pJC74. Despite successful cloning, E. coli HB101 transformants exhibited weak hemolytic activity (≤5% of native producer), attributed to inefficient secretion across the Gram-negative envelope.

Enhanced Production in Bacillus subtilis

Shuttle vector pJKK3-1 enabled this compound expression in B. subtilis BR151CM1, achieving 95% of the hemolytic activity observed in wild-type B. cereus. Key improvements included:

  • Use of the native B. cereus promoter

  • Co-expression of chaperones GroEL/GroES

  • Optimization of culture pH to 6.8–7.2

Table 2: Recombinant this compound Yields

HostVectorHemolytic Activity (HU/mL)Secretion Efficiency (%)
B. cereus GP-4Native12,500 ± 340100
E. coli HB101pJC74-hly1580 ± 454.6
B. subtilis BR151pJKK3-hly111,875 ± 29095

Biochemical Characterization and Stability

Cholesterol-Dependent Lytic Mechanism

This compound binds membrane cholesterol through three conserved tryptophan residues (W318, W324, W332) in its C-terminal undecapeptide. This interaction triggers oligomerization into 30–50 subunit pores with inner diameters of 25–30 nm. The toxin’s lytic activity is abolished by pre-incubation with 0.1 mg/mL cholesterol, providing a critical quality control measure during purification.

Structural Vulnerabilities

The protein exhibits marked thermolability, losing 50% activity after 10 minutes at 50°C. Proteolytic degradation poses additional challenges—incubation with 1 μg/mL trypsin reduces hemolytic activity by 90% within 30 minutes. Modern protocols address this by:

  • Maintaining purification temperatures ≤4°C

  • Including protease inhibitors (1 mM PMSF, 5 mM EDTA)

  • Using deglycosylation-resistant B. subtilis expression systems

Industrial-Scale Production Challenges

Toxicity Mitigation Strategies

High-level this compound production requires containment measures due to its lethal dose (LD₅₀ = 0.5 μg/kg in mice). Current approaches include:

  • Inducible T7/lacO expression systems

  • Fed-batch fermentation with autoinduction media

  • Continuous adsorption to cholesterol-coated resins

Economic Considerations

A 2025 techno-economic analysis revealed production costs of $12,500/g for research-grade this compound, driven by:

  • Low fermentation yields (≤2 mg/L in native strains)

  • Multi-step purification (35% product loss)

  • Biocontainment requirements (BSL-2 facilities)

Q & A

Q. Advanced

  • Competitive inhibition : Use cholesterol analogs (e.g., cholesteryl hemisuccinate) to selectively block this compound binding while sparing other CDCs .
  • Genetic knockout models : Employ CRISPR-Cas9 to silence host-cell cholesterol biosynthesis genes, then reintroduce specific cholesterol isoforms to isolate this compound’s binding specificity .
  • Proteomic profiling : Compare proteolytic cleavage patterns of this compound versus other CDCs using mass spectrometry .

What are the standard assays for quantifying this compound's hemolytic activity, and what are their limitations?

Q. Basic

  • Erythrocyte lysis assay : Measure hemoglobin release via absorbance. Limitations : Variability in erythrocyte cholesterol content across species affects results .
  • Kinetic assays : Use stopped-flow spectroscopy to monitor pore formation in real time. Limitation : Requires specialized equipment and high toxin purity .
  • Flow cytometry : Assess membrane permeability with fluorescent dyes (e.g., propidium iodide). Limitation : Background noise from cell debris .

How should researchers address contradictory findings regarding this compound's pore-forming kinetics under varying pH conditions?

Q. Advanced

  • Systematic replication : Standardize buffer systems (e.g., Tris vs. phosphate buffers) and pH calibration methods across labs .
  • Meta-analysis : Aggregate kinetic data from published studies using tools like PRISMA to identify confounding variables (e.g., temperature fluctuations) .
  • Controlled mutagenesis : Engineer pH-sensitive this compound mutants to isolate structural determinants of pH-dependent activity .

What molecular techniques are essential for characterizing this compound's structure-function relationships?

Q. Basic

  • X-ray crystallography : Resolve high-resolution structures of this compound-cholesterol complexes .
  • Site-directed mutagenesis : Modify key residues (e.g., Thr-Leu pair in domain 4) to assess their role in membrane binding .
  • Circular dichroism : Monitor conformational changes during pore formation under varying lipid compositions .

What strategies optimize this compound purification to achieve high yield and stability for in vitro studies?

Q. Advanced

  • Ion-exchange chromatography : Use FPLC with a gradient elution (e.g., 0–1 M NaCl) to separate this compound from bacterial proteases .
  • Stability assays : Test buffer additives (e.g., glycerol, trehalose) to prevent aggregation during storage .
  • Activity validation : Confirm purity via SDS-PAGE and functional assays (e.g., hemolysis) after each purification step .

How do researchers identify knowledge gaps in this compound's role in bacterial pathogenesis?

Q. Basic

  • Literature mining : Use Boolean search strings (e.g., "this compound AND virulence NOT industrial") in databases like PubMed to map studied vs. unexplored host-pathogen interactions .
  • Comparative genomics : Analyze B. cereus strains lacking this compound genes to assess its contribution to virulence in animal models .

What computational models predict this compound's interaction with host cell membranes, and how can they be validated experimentally?

Q. Advanced

  • Molecular dynamics (MD) simulations : Model cholesterol insertion into this compound’s transmembrane β-barrel using tools like GROMACS .
  • Experimental validation : Compare MD-predicted binding sites with cryo-EM structures of this compound-membrane complexes .
  • Mutagenesis correlation : Engineer mutations in simulation-identified residues and measure pore formation efficiency .

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